1-oxo-N-(2-oxo-2H-chromen-7-yl)-1H-isothiochromene-3-carboxamide
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Overview
Description
1-oxo-N-(2-oxo-2H-chromen-7-yl)-1H-isothiochromene-3-carboxamide is a complex organic compound that belongs to the class of isothiochromenes and chromenones. This compound is characterized by its unique structure, which includes a chromenone moiety and an isothiochromene ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-N-(2-oxo-2H-chromen-7-yl)-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromenone Moiety: This step involves the synthesis of the chromenone ring, often starting from salicylaldehyde and an appropriate acylating agent under acidic or basic conditions.
Formation of the Isothiochromene Ring: The isothiochromene ring can be synthesized from thiophenol derivatives through cyclization reactions.
Coupling Reaction: The final step involves coupling the chromenone and isothiochromene intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-oxo-N-(2-oxo-2H-chromen-7-yl)-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-oxo-N-(2-oxo-2H-chromen-7-yl)-1H-isothiochromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-oxo-N-(2-oxo-2H-chromen-7-yl)-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could intercalate with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
1-oxo-N-(2-oxo-2H-chromen-7-yl)-1H-isothiochromene-3-carboxamide can be compared with similar compounds such as:
1-oxo-N-(2-oxo-2H-chromen-7-yl)-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide: This compound has a similar structure but includes a phenyl group, which may alter its chemical and biological properties.
1-oxo-N-(2-oxo-2H-chromen-7-yl)-1H-isochromene-3-carboxylic acid: This compound lacks the amide group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H11NO4S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-oxo-N-(2-oxochromen-7-yl)isothiochromene-3-carboxamide |
InChI |
InChI=1S/C19H11NO4S/c21-17-8-6-11-5-7-13(10-15(11)24-17)20-18(22)16-9-12-3-1-2-4-14(12)19(23)25-16/h1-10H,(H,20,22) |
InChI Key |
MUGJHUZTPYGBNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC4=C(C=C3)C=CC(=O)O4 |
Origin of Product |
United States |
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